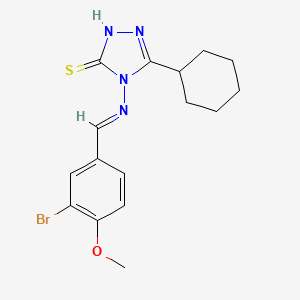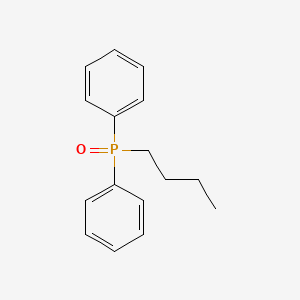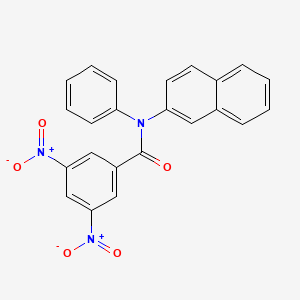
N-(naphthalen-2-yl)-3,5-dinitro-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-naphthyl)-3,5-dinitro-N-phenylbenzamide is a complex organic compound that belongs to the class of aromatic amides It is characterized by the presence of a naphthyl group, two nitro groups, and a phenylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-naphthyl)-3,5-dinitro-N-phenylbenzamide typically involves a multi-step process. One common method includes the nitration of 2-naphthylamine to introduce nitro groups, followed by acylation with benzoyl chloride to form the benzamide structure. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and anhydrous conditions for acylation to prevent hydrolysis .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: N-(2-naphthyl)-3,5-dinitro-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
N-(2-naphthyl)-3,5-dinitro-N-phenylbenzamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-naphthyl)-3,5-dinitro-N-phenylbenzamide involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in biological systems. This oxidative stress can result in the disruption of cellular processes and the inhibition of microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
N-(2-naphthyl)-N’-phenylurea: Shares the naphthyl and phenyl groups but differs in the presence of urea instead of benzamide.
N-(2-naphthyl)-N’-phenylthiourea: Similar to the above compound but contains a thiourea group.
N-(2-naphthyl)-3,5-dinitroaniline: Contains the naphthyl and nitro groups but lacks the benzamide moiety.
Uniqueness: N-(2-naphthyl)-3,5-dinitro-N-phenylbenzamide is unique due to the combination of its structural features, including the presence of both nitro and benzamide groups. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in the similar compounds listed above .
Properties
Molecular Formula |
C23H15N3O5 |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
N-naphthalen-2-yl-3,5-dinitro-N-phenylbenzamide |
InChI |
InChI=1S/C23H15N3O5/c27-23(18-13-21(25(28)29)15-22(14-18)26(30)31)24(19-8-2-1-3-9-19)20-11-10-16-6-4-5-7-17(16)12-20/h1-15H |
InChI Key |
ALMIIHDLKRILRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


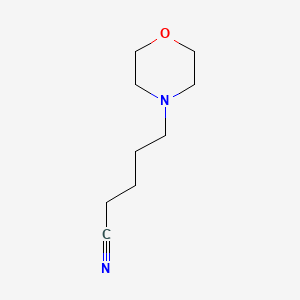
![N'-[(1E)-1-(2-chlorophenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11965841.png)
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965852.png)
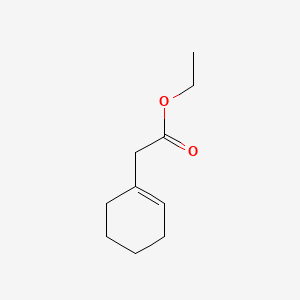

![2-[(2E)-2-benzylidenehydrazinyl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B11965858.png)
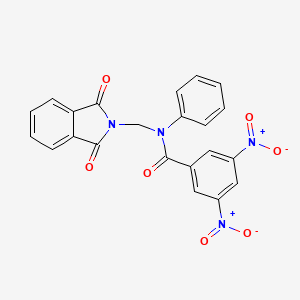

![isopropyl (2E)-2-[4-(allyloxy)-3-methoxybenzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965865.png)
![(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965882.png)

